1-(3-Methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14950914
Molecular Formula: C24H18N2O4
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18N2O4 |
|---|---|
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | 1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C24H18N2O4/c1-14-10-11-25-19(12-14)26-21(15-6-5-7-16(13-15)29-2)20-22(27)17-8-3-4-9-18(17)30-23(20)24(26)28/h3-13,21H,1-2H3 |
| Standard InChI Key | HGRRGBVXYVBEBR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC |
Introduction
1-(3-Methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. It is characterized by its unique molecular structure, which features a fused chromene and pyrrole system. This compound has significant potential in scientific research, particularly in fields such as medicinal chemistry and materials science.
Synthesis Methods
The synthesis of 1-(3-Methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. Common methods include the use of polar solvents to enhance solubility and reaction rates. The choice of solvent, temperature, and catalysts can significantly influence the yield and purity of the final product.
Potential Applications
Given its biological activities, 1-(3-Methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has potential applications in various fields:
-
Pharmaceutical Development: Its anti-inflammatory, antibacterial, and anticancer properties make it a candidate for drug development.
-
Materials Science: The unique molecular structure of this compound could be exploited in materials science for novel applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume